molecular formula C8H6IN3O2 B3323410 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1638760-45-8

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No. B3323410
CAS RN: 1638760-45-8
M. Wt: 303.06 g/mol
InChI Key: XVJQTBVWLVPNEY-UHFFFAOYSA-N
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Description

“5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C8H6IN3O2 . It is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic compound .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction of this 7-methyl product with the appropriate amine at elevated temperatures gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Ic1c[nH]c2ncncc12 . This indicates that the compound contains an iodine atom attached to a pyrrolo[2,3-d]pyrimidine ring .

Scientific Research Applications

Halogenated Heterocycles

The compound is a type of Halogenated Heterocycle . Heterocyclic compounds contain atoms of at least two different elements as members of its rings, and they are commonly used in research and industry because they occur in many diverse compounds, including most of the nucleic acids (DNA and RNA), most of the vitamins, many hormones, and antibiotics.

Cell Cycle Arrest and Apoptosis Induction

The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This means it can stop the cell cycle in its tracks and trigger programmed cell death, which is a crucial process in cancer treatment.

Proapoptotic Protein Increase

The compound can cause a notable increase in proapoptotic proteins such as caspase-3 and Bax . These proteins play a vital role in the initiation and execution of apoptosis, making them potential targets for cancer therapy.

Downregulation of Bcl-2 Activity

The compound has been found to downregulate the activity of Bcl-2 , an anti-apoptotic protein. By inhibiting this protein, the compound can promote apoptosis, which is beneficial in the treatment of diseases like cancer where cell death is suppressed.

Nitric Oxide Production Inhibition

The compound has been used in the development of novel NO production inhibitors . Nitric oxide plays a crucial role in several physiological and pathological processes. Inhibiting its production can be beneficial in conditions like inflammation and cancer.

Synthesis of Polyheterocyclic Systems

The compound has been employed in the synthesis of polyheterocyclic systems . These systems are of great interest in medicinal chemistry due to their wide range of biological activities.

Future Directions

The future directions for “5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid” could involve further exploration of its potential as a tyrosine kinase inhibitor . Additionally, more research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

5-iodo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-12-3-5(9)4-2-10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQTBVWLVPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173980
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638760-45-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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